Cas no 5761-58-0 (2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethanone)

2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethanone is a nitro-substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a phenylketone moiety with a nitropyrazole group, offering reactivity suitable for further functionalization or as a building block in heterocyclic synthesis. The nitro group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the pyrazole ring contributes to its stability and potential biological activity. This compound may serve as an intermediate in the development of active ingredients or as a scaffold for medicinal chemistry studies. Its crystalline form and well-defined melting point ensure consistent handling and purity for laboratory use.
2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethanone structure
5761-58-0 structure
Product Name:2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethanone
CAS No:5761-58-0
MF:C11H9N3O3
MW:231.207462072372
CID:1605386
PubChem ID:683546
Update Time:2025-11-01

2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethanone Chemical and Physical Properties

Names and Identifiers

    • 2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethanone
    • 2-(3-Nitro-pyrazol-1-yl)-1-phenyl-ethanone
    • 2-(3-nitropyrazol-1-yl)-1-phenylethanone
    • CHEMBL1506314
    • MLS000765491
    • 2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one
    • 482574-00-5
    • 2-(3-nitropyrazolyl)-1-phenylethan-1-one
    • HMS2607N05
    • AKOS000560944
    • DTXSID40350576
    • MFCD00468684
    • SMR000289596
    • 5761-58-0
    • ST008432
    • starbld0012098
    • Inchi: 1S/C11H9N3O3/c15-10(9-4-2-1-3-5-9)8-13-7-6-11(12-13)14(16)17/h1-7H,8H2
    • InChI Key: USTHVNSOBXSHJI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CN1C=CC([N+](=O)[O-])=N1

Computed Properties

  • Exact Mass: 231.06447
  • Monoisotopic Mass: 231.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 80.7Ų

Experimental Properties

  • Density: 1.35
  • Boiling Point: 427.3°C at 760 mmHg
  • Flash Point: 212.2°C
  • Refractive Index: 1.641
  • PSA: 78.03
  • LogP: 2.19740

2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194650-1g
2-(3-Nitro-1h-pyrazol-1-yl)-1-phenylethan-1-one
5761-58-0 98%
1g
¥8415.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194650-2g
2-(3-Nitro-1h-pyrazol-1-yl)-1-phenylethan-1-one
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¥12658.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194650-10g
2-(3-Nitro-1h-pyrazol-1-yl)-1-phenylethan-1-one
5761-58-0 98%
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¥26741.00 2024-05-08
A2B Chem LLC
AJ26435-1g
2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one
5761-58-0 95+%
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$950.00 2024-04-19
A2B Chem LLC
AJ26435-2g
2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one
5761-58-0 95+%
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$1202.00 2024-04-19
A2B Chem LLC
AJ26435-5g
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5761-58-0 95+%
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$1591.00 2024-04-19
A2B Chem LLC
AJ26435-10g
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5761-58-0 95+%
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$2198.00 2024-04-19
A2B Chem LLC
AJ26435-25g
2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one
5761-58-0 95+%
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$3024.00 2024-04-19
A2B Chem LLC
AJ26435-50g
2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one
5761-58-0 95+%
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A2B Chem LLC
AJ26435-100g
2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one
5761-58-0 95+%
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$5859.00 2024-04-19

Additional information on 2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethanone

Comprehensive Overview of 2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethanone (CAS No. 5761-58-0)

2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethanone, with the CAS number 5761-58-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of nitro-substituted pyrazole derivatives, which are known for their diverse biological activities. The molecular structure features a phenyl group attached to an ethanone moiety, further linked to a 3-nitro-1H-pyrazole ring. This unique arrangement contributes to its potential applications in drug discovery and material science.

In recent years, the demand for nitro-heterocyclic compounds like 2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethanone has surged due to their role as intermediates in synthesizing bioactive molecules. Researchers are particularly interested in its electrophilic properties and hydrogen-bonding capabilities, which make it a versatile building block for designing novel therapeutics. The compound's nitro group also enhances its reactivity, enabling selective modifications for targeted applications.

From an industrial perspective, CAS 5761-58-0 is often discussed in forums focusing on green chemistry and sustainable synthesis. With growing environmental concerns, scientists are exploring eco-friendly methods to produce such compounds using catalytic processes or biocatalysts. This aligns with the broader trend of minimizing waste and reducing energy consumption in chemical manufacturing. Additionally, its potential as a photoactive material has sparked interest in optoelectronics, where it could be used in organic light-emitting diodes (OLEDs) or sensors.

The compound's structure-activity relationship (SAR) is another hot topic among medicinal chemists. Studies suggest that modifications to the pyrazole ring or the phenylketone fragment can significantly alter its biological profile. For instance, derivatives of 2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethanone have shown promise in modulating enzyme inhibition, making them candidates for treating metabolic disorders. These findings are frequently cited in patents and peer-reviewed journals, highlighting its commercial and academic value.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to characterize 5761-58-0. Its crystalline properties and solubility parameters are critical for formulation development, especially in pharmaceuticals. Furthermore, computational studies using molecular docking and QSAR models help predict its interactions with biological targets, accelerating drug discovery pipelines.

In summary, 2-(3-nitro-1H-pyrazol-1-yl)-1-phenylethanone (CAS 5761-58-0) represents a multifaceted compound with applications spanning drug design, agrochemicals, and advanced materials. Its relevance in contemporary research underscores the importance of continued exploration into its synthetic pathways and functional derivatives. As industries pivot toward sustainable innovation, this compound is poised to play a pivotal role in shaping future technologies.

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